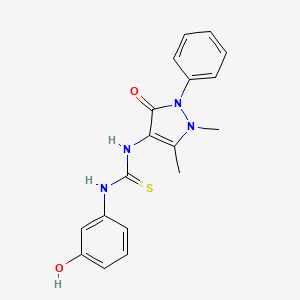

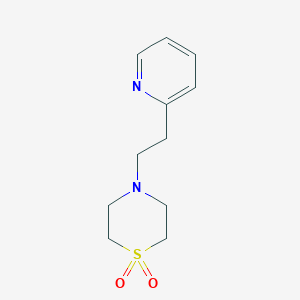

![molecular formula C11H12N4O2 B2828795 5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine CAS No. 1774900-65-0](/img/structure/B2828795.png)

5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies .

Synthesis Analysis

While the specific synthesis process for “5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine” is not available, pyrazole derivatives are often synthesized through the condensation of hydrazines with 1,3-diketones . For example, 3,5-dimethylpyrazole can be synthesized from the reaction of acetylacetone and hydrazine .Molecular Structure Analysis

The molecular structure of a similar compound, poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands, has been determined by single-crystal X-ray diffraction . The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Chemical Reactions Analysis

Substituted pyrazole compounds can react differently with nitrogen bases having different numbers of labile hydrogen atoms. For instance, treatment of the title compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its molecular structure. For example, the indolizine ring system in a similar compound is essentially planar, with r.m.s. deviations of 0.030 and 0.028 Å .Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

The compound and its derivatives are utilized in the synthesis of novel heterocyclic systems. For instance, Mahmoud et al. (2017) explored the preparation of fused oxazine and novel pyrazolopyranopyrimidinones with potential chemical and pharmacological activities, highlighting the importance of these compounds in the development of new chemical entities (Mahmoud, El‐Bordany, & Elsayed, 2017). Similarly, Osyanin et al. (2014) proposed a novel synthesis method for 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, emphasizing the relevance of such compounds in pharmaceutical chemistry (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Pharmacological Activities

Research into the pharmacological potential of these compounds is extensive. A study by Nagaraju et al. (2020) synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives and evaluated their antiproliferative activity against various cancer cell lines, demonstrating their potential as cancer therapeutics (Nagaraju, Reddy, Padmaja, & Ugale, 2020). Additionally, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed promising anti-inflammatory and analgesic properties, further highlighting the diverse pharmacological applications of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Heterocyclic Chemistry Advancements

The role of "5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine" derivatives in the advancement of heterocyclic chemistry is underscored by studies focused on the synthesis of new heterocyclic compounds based on this core structure. For example, Metwally et al. (2016) explored the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, investigating their potential anticancer activity (Metwally, Abdelrazek, & Eldaly, 2016).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with various biological targets .

Mode of Action

It is known that pyrazole-bearing compounds can interact with their targets in various ways, such as through hydrogen bonding or π-π stacking .

Biochemical Pathways

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Pharmacokinetics

The compound’s solubility and stability are crucial factors that can influence its bioavailability .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity .

Eigenschaften

IUPAC Name |

(3,5-dimethylpyrazol-1-yl)-(2-methoxypyrimidin-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-7-4-8(2)15(14-7)10(16)9-5-12-11(17-3)13-6-9/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHADESFFUADJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CN=C(N=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

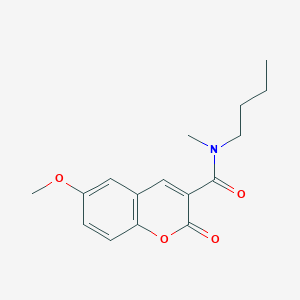

![4-methoxy-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2828712.png)

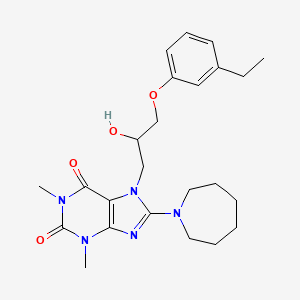

![5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2828714.png)

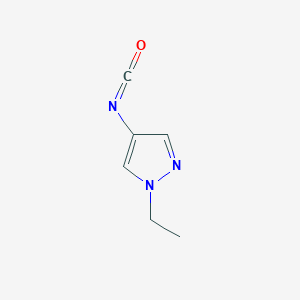

![N-(2-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2828718.png)

![1h-Pyrrolo[3,2-h]quinoline-8-amine](/img/structure/B2828723.png)

![2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2828724.png)

![8-chloro-N-(3,4-dimethylphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2828727.png)

![5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide](/img/structure/B2828729.png)

![[1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2828730.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2828733.png)